2-chloro-N-(4-ethylphenyl)acetamide
Overview
Description
2-chloro-N-(4-ethylphenyl)acetamide is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) and the InChI key is MNODWERQWKSALS-UHFFFAOYSA-N .Scientific Research Applications
Metabolism in Human and Rat Liver Microsomes
A study by Coleman et al. (2000) examined the metabolism of several chloroacetamide herbicides, including acetochlor and butachlor, which produce 2-chloro-N-(4-ethylphenyl)acetamide (CDEPA) as an intermediate. This research demonstrated the metabolic pathways in human and rat liver microsomes, contributing to our understanding of the biotransformation of these compounds in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).
Anaerobic Biodegradation in Environmental Contexts
Liu et al. (2020) explored the anaerobic biodegradation of acetochlor, a herbicide related to this compound. The study identified various metabolites and proposed a pathway for the anaerobic degradation of acetochlor, providing insights into environmental remediation processes (Liu, Zhang, Xu, Qiu, Zhu, Cao, & He, 2020).
Synthesis and Antimicrobial Evaluation
Fuloria et al. (2009) investigated the synthesis of novel imines and thiazolidinones derived from compounds including this compound. These compounds were evaluated for their antibacterial and antifungal activities, contributing to potential applications in antimicrobial drug development (Fuloria, Singh, Yar, & Ali, 2009).
Analgesic and Anti-inflammatory Applications
Research by Alagarsamy et al. (2015) on the design and synthesis of quinazolinyl acetamides, including derivatives of this compound, revealed their potential analgesic and anti-inflammatory properties. This study highlights the therapeutic potential of thesecompounds in pain management and inflammation treatment (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Anticancer, Anti-Inflammatory, and Analgesic Properties
A study by Rani et al. (2014) on 2-(substituted phenoxy) acetamide derivatives, closely related to this compound, demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This research contributes to the development of new therapeutic agents for these conditions (Rani, Pal, Hegde, & Hashim, 2014).
Drug Development and Chemical Characterization
In the field of drug development, the characterization and synthesis of related acetamide compounds have been a focus. For instance, Davis and Healy (2010) synthesized and characterized a derivative of this compound as part of a project to create a combinatorial library. Such work aids in the understanding of the chemical properties and potential applications of these compounds in pharmaceuticals (Davis & Healy, 2010).
Environmental Impact and Biodegradation
The environmental impact and biodegradation of chloroacetamide herbicides, including acetochlor, have been studied extensively. For example, Wang et al. (2015) investigated the cytochrome P450 system involved in the biodegradation of acetochlor. Understanding these processes is crucial for assessing and managing the environmental impact of these herbicides (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet (MSDS) for the compound can be accessed for more detailed safety information .
Properties
IUPAC Name |
2-chloro-N-(4-ethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNODWERQWKSALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352191 | |
Record name | 2-chloro-N-(4-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20172-36-5 | |
Record name | 2-chloro-N-(4-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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